

# Spectroscopic Profile of 4-Chloro-1-butanol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-Chloro-1-butanol

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Chloro-1-butanol**, a versatile building block in organic synthesis. The document details experimental protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format to facilitate its use in research and development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR data for **4-Chloro-1-butanol**.

### $^1\text{H}$ NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1:  $^1\text{H}$  NMR Data for **4-Chloro-1-butanol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not available	Data not available	Data not available	Data not available	HO-CH <sub>2</sub> -
Data not available	Data not available	Data not available	Data not available	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> Cl
Data not available	Data not available	Data not available	Data not available	-CH <sub>2</sub> -CH <sub>2</sub> Cl
Data not available	Data not available	Data not available	Data not available	HO-

## <sup>13</sup>C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Table 2: <sup>13</sup>C NMR Data for **4-Chloro-1-butanol**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	CH <sub>2</sub> OH
Data not available	-CH <sub>2</sub> -
Data not available	-CH <sub>2</sub> -
Data not available	CH <sub>2</sub> Cl

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for **4-Chloro-1-butanol**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3400-3200	O-H stretch (alcohol)
3000-2900	C-H stretch (sp <sup>3</sup> hybridized)
1060	C-O stretch (primary alcohol)
650	C-Cl stretch

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for **4-Chloro-1-butanol**

m/z	Relative Intensity (%)	Proposed Fragment
108	Data not available	[M] <sup>+</sup> (Molecular Ion)
55	Data not available	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
42	Data not available	[C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>
31	Data not available	[CH <sub>2</sub> OH] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental conditions for obtaining the spectroscopic data presented above.

NMR Spectroscopy:

- Instrument: Varian A-60 or Bruker DPX-300.[\[1\]](#)
- Solvent: Deuterated chloroform (CDCl<sub>3</sub>).[\[1\]](#)
- Frequency: 500.132 MHz for <sup>1</sup>H NMR.[\[2\]](#)

- Standard: Tetramethylsilane (TMS) is commonly used as an internal standard.

#### Infrared Spectroscopy:

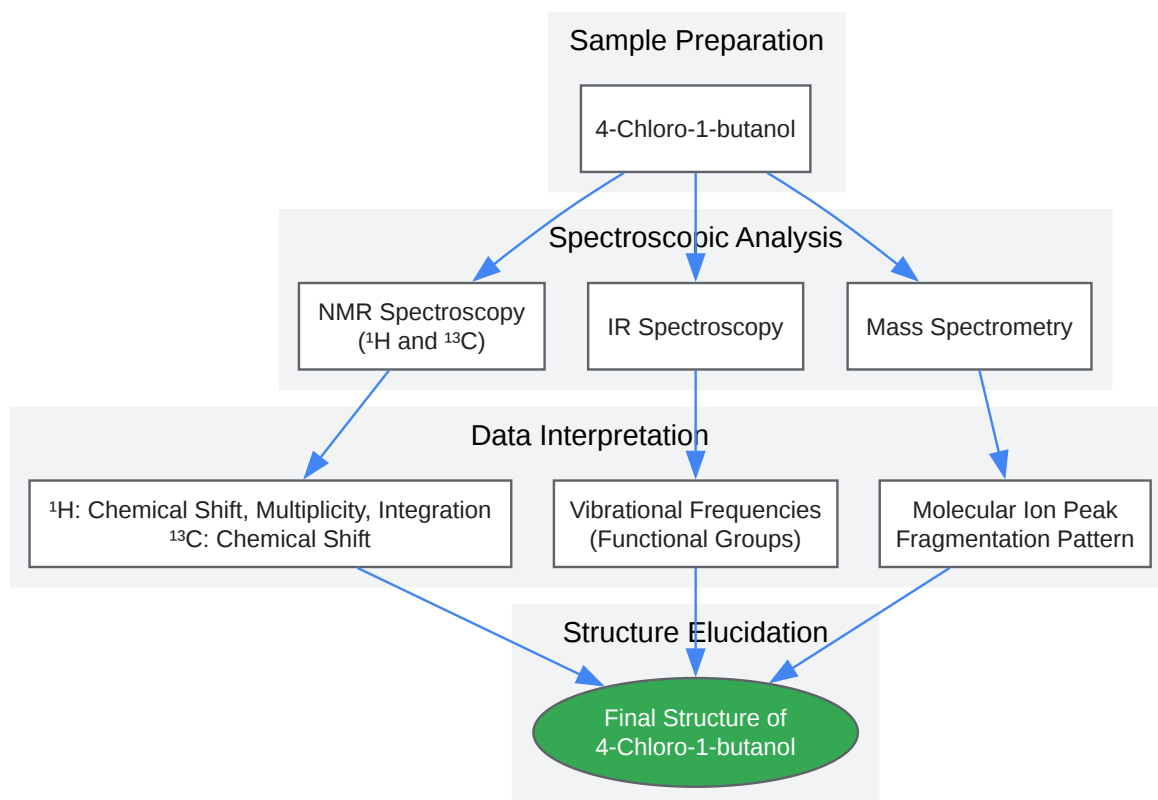
- Instrument: Bruker IFS 85 FTIR Spectrometer.[\[1\]](#)
- Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl).[\[1\]](#)

#### Mass Spectrometry:

- Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).
- Ionization Energy: 75 eV.[\[3\]](#)
- Source Temperature: 230 °C.[\[3\]](#)
- Sample Temperature: 170 °C.[\[3\]](#)

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **4-Chloro-1-butanol**.



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Caption: Logical workflow for the spectroscopic analysis of **4-Chloro-1-butanol**.

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## References

- 1. 4-Chloro-1-butanol | C<sub>4</sub>H<sub>9</sub>ClO | CID 13569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
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